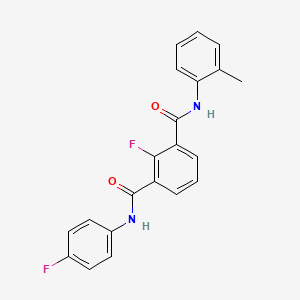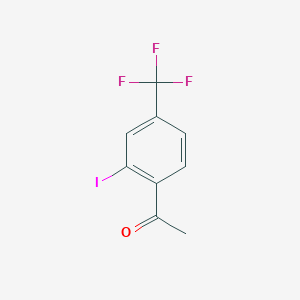![molecular formula C15H26NO3P B14082130 Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester CAS No. 101259-76-1](/img/structure/B14082130.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester is an organic compound with the molecular formula C7H10NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a [2-(2-pyridinyl)ethyl] group and two butyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester typically involves the reaction of [2-(2-pyridinyl)ethyl]phosphonic acid with butanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification. The reaction can be represented as follows:
[ \text{[2-(2-pyridinyl)ethyl]phosphonic acid} + 2 \text{butanol} \rightarrow \text{this compound} + 2 \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
科学研究应用
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonic acids.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester exerts its effects involves the interaction of its phosphonate group with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways and inhibit the growth of certain microorganisms.
相似化合物的比较
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-(2-pyridinyl)ethyl]-: This compound lacks the ester groups and has different chemical properties.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dimethyl ester: This compound has methyl ester groups instead of butyl ester groups, resulting in different reactivity and applications.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, diethyl ester: This compound has ethyl ester groups, which also affect its chemical behavior and uses.
属性
CAS 编号 |
101259-76-1 |
|---|---|
分子式 |
C15H26NO3P |
分子量 |
299.35 g/mol |
IUPAC 名称 |
2-(2-dibutoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C15H26NO3P/c1-3-5-12-18-20(17,19-13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
InChI 键 |
CQQAISAEEDZQHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(CCC1=CC=CC=N1)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


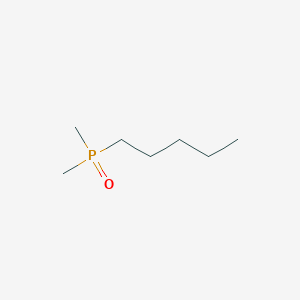
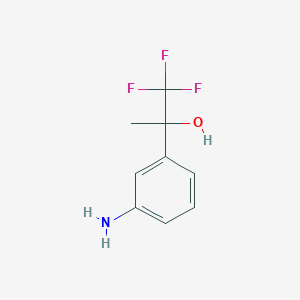
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
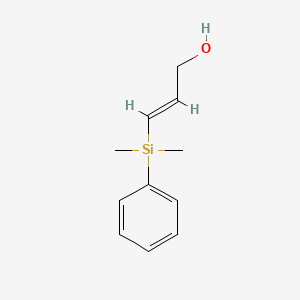

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
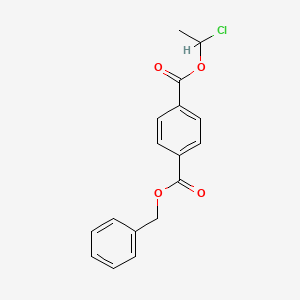
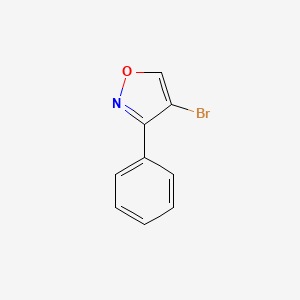
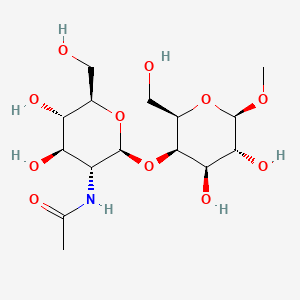
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
